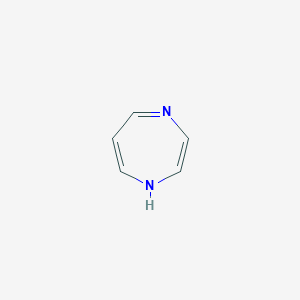

1H-1,4-Diazepine

Description

Structure

3D Structure

Properties

CAS No. |

292-04-6 |

|---|---|

Molecular Formula |

C5H6N2 |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

1H-1,4-diazepine |

InChI |

InChI=1S/C5H6N2/c1-2-6-4-5-7-3-1/h1-6H |

InChI Key |

POXWDTQUDZUOGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=CN=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h 1,4 Diazepine Systems

Classical and Conventional Synthetic Routes to the 1,4-Diazepine Nucleus

Traditional methods for constructing the 1,4-diazepine ring have been foundational in heterocyclic chemistry. These routes, while sometimes limited by harsh conditions or moderate yields, have provided the basis for the development of more advanced synthetic protocols.

Cyclocondensation Reactions of Diamines with Carbonyl Compounds

The cyclocondensation of 1,2- or 1,3-diamines with dicarbonyl compounds or their equivalents is a direct and widely used method for the synthesis of 1,4-diazepines and their fused analogues, such as benzodiazepines. ijpcbs.comijpsr.comresearchgate.net This approach typically involves the reaction of a diamine with a α,β-unsaturated carbonyl compound, a β-haloketone, or a 1,3-dicarbonyl compound. milliyasrcollege.orgsid.irrsc.org

The reaction mechanism generally proceeds through the initial formation of an enamine or imine intermediate, followed by an intramolecular cyclization to form the seven-membered ring. ijpcbs.com The choice of reactants and reaction conditions, including the use of catalysts like sulfamic acid or simply heating, can influence the reaction's outcome and yield. sid.ir For instance, the condensation of o-phenylenediamine (B120857) with α,β-unsaturated carbonyl compounds under solvent-free conditions using a reusable sulfamic acid catalyst has been shown to produce benzo-[b]-1,4-diazepines in excellent yields. sid.ir Similarly, base-catalyzed condensation has also proven effective for the synthesis of fused 1,4-diazepine derivatives. ijpsr.com

A notable example is the reaction between 1,3-diketones and 1,3-diamines, which can lead to the formation of open-chain compounds or the desired cyclized 1,4-diazepine derivatives depending on the specific reactants and conditions. rsc.org The reaction of malonaldehyde with ethylenediamine, for example, yields 2,3-dihydro-1H-1,4-diazepine. rsc.org

Reductive Alkylation Strategies for Ring Formation

Reductive alkylation provides an alternative pathway for the formation of the 1,4-diazepine ring system. This method involves the reaction of a suitable amino-aldehyde or amino-ketone precursor, where the carbonyl and amino groups are strategically placed to facilitate intramolecular cyclization upon reduction.

One synthetic route involves the reductive alkylation of an amino acid derivative with an N-protected α-amino-γ-oxo-butyramide. acs.orgnih.gov For example, tert-butyl alaninate (B8444949) or phenylalaninate can be reductively alkylated by N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide to generate a linear precursor. acs.orgnih.gov Subsequent deprotection and cyclization steps lead to the formation of a trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine ring. acs.orgnih.gov

Another approach starts with 1-tert-butyl hydrogen N-(benzyloxycarbonyl)aspartate. The aldehyde derived from the β-carboxyl group is used to reductively alkylate benzyl (B1604629) phenylalaninate, creating a secondary amine. Following deprotection of the terminal groups, the linear precursor undergoes cyclization to yield a protected hexahydro-1H-3-oxo-1,4-diazepine. acs.orgnih.gov This strategy allows for the introduction of various substituents and chiral centers within the diazepine (B8756704) ring. acs.org

Intramolecular Aza-Wittig Reactions

The intramolecular aza-Wittig reaction has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including 1,4-diazepines. ehu.eswikipedia.org This reaction involves the cyclization of a phosphazene intermediate, which is typically generated in situ from an organic azide (B81097) and a phosphine, with a tethered carbonyl group (ketone or aldehyde). ehu.eswikipedia.org

A general strategy involves the synthesis of a precursor containing both an azide and a carbonyl functional group. Treatment of this precursor with a phosphine, such as triphenylphosphine, initiates the Staudinger reaction to form an iminophosphorane (aza-ylide). This intermediate then undergoes an intramolecular cyclization with the carbonyl group to form an imine, which upon reduction can yield the saturated 1,4-diazepine ring. ehu.es

For instance, 2,3,6,7-tetrahydro-1H-1,4-diazepines have been synthesized from phosphazenes derived from amino azide derivatives and a keto function. ehu.es Subsequent reduction with a reagent like lithium aluminium hydride affords the corresponding saturated hexahydro-1H-1,4-diazepines. ehu.es This methodology has also been successfully applied to the synthesis of more complex, fused 1,4-diazepine systems, such as pyrazino[2,3-e]pyrrolo[1,2-a] Current time information in Bangalore, IN.acs.orgdiazepin-5-ones and pyrrolo[1,2-d] Current time information in Bangalore, IN.acs.orgdiazepines. ehu.esrsc.orgrsc.orgcapes.gov.br A sequential Knoevenagel condensation followed by an intramolecular aza-Wittig reaction has been developed to construct poly-substituted 1,4-diazepine ring systems efficiently. rsc.orgrsc.org

Modern Catalytic Approaches in 1,4-Diazepine Synthesis

The development of catalytic methods has revolutionized the synthesis of 1,4-diazepines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper)

Transition metal catalysis, particularly with palladium and copper, has become a cornerstone for the construction of 1,4-diazepine scaffolds. These methods often involve C-N bond formation through cross-coupling reactions.

Palladium-catalyzed reactions have been extensively used for the synthesis of benzodiazepines and their fused analogues. researchgate.netingentaconnect.com The Buchwald-Hartwig amination is a prominent strategy for the intramolecular C-N bond formation to construct the diazepine ring. researchgate.netmdpi.com For example, Pd-catalyzed carboamination reactions of N-allyl-2-aminobenzylamine derivatives with aryl bromides afford saturated 1,4-benzodiazepines in good yields. nih.govacs.org Carbonylative coupling reactions catalyzed by palladium are another effective approach. rsc.orgrsc.org For instance, a one-pot synthesis of benzo[b] Current time information in Bangalore, IN.acs.orgdiazepines has been developed involving a ppm-level Pd-catalyzed carbonylative Sonogashira reaction followed by a cyclocondensation. rsc.orgrsc.org

Copper-catalyzed reactions also play a crucial role in 1,4-diazepine synthesis. Copper(I) iodide (CuI) is a common catalyst for domino reactions that lead to the formation of complex, fused 1,4-diazepine systems. acs.orgacs.orgnih.gov One such domino process involves a three-component coupling of an N-mesyl-2-ethynylaniline, formaldehyde, and an N-substituted o-halobenzylamine, followed by indole (B1671886) formation and N-arylation, all catalyzed by CuI under microwave irradiation, to yield indole-fused benzo-1,4-diazepines. acs.orgacs.orgnih.gov Copper-bronze has also been reported as an efficient and green catalyst for the synthesis of dibenzo[b,e] Current time information in Bangalore, IN.acs.orgdiazepine derivatives through the condensation of o-phenylenediamine with aromatic aldehydes. milliyasrcollege.org

Heteropolyacid-Catalyzed Procedures

Heteropolyacids (HPAs) have gained attention as efficient and environmentally friendly catalysts for various organic transformations, including the synthesis of 1,4-diazepines. ijpcbs.comnih.govresearchgate.net HPAs, such as those of the Keggin-type, possess strong Brønsted acidity and can be used in catalytic amounts, often leading to high yields and shorter reaction times. nih.govresearchgate.net

An efficient procedure for the synthesis of substituted 1,4-diazepine and 1,5-benzodiazepine derivatives involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type HPAs. nih.govresearchgate.netresearchgate.net This method has been shown to be effective for a range of substrates with both electron-releasing and electron-withdrawing groups. nih.govresearchgate.net The catalytic activity of HPAs can be tuned by altering their composition. For example, substituting molybdenum atoms with vanadium atoms in H₃₊ₓPMo₁₂₋ₓVₓO₄₀ can decrease reaction times and increase product yields. nih.govresearchgate.net The use of HPAs offers advantages such as cost reduction and waste minimization through catalyst reuse and recycling. nih.gov

Organocatalytic and Metal-Free Synthetic Protocols

The pursuit of greener and more sustainable chemical processes has propelled the development of organocatalytic and metal-free synthetic routes for 1H-1,4-diazepine synthesis. These methods offer alternatives to traditional metal-catalyzed reactions, often providing milder reaction conditions and avoiding toxic metal residues in the final products.

A notable metal-free approach involves a tandem process for the synthesis of 1,4-benzodiazepines. thieme-connect.com This method utilizes substituted benzenes and N-substituted 2-aminobenzamides as starting materials in the presence of cesium carbonate. thieme-connect.com The reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular nucleophilic displacement of a halogen to form the diazepine ring. thieme-connect.com This one-pot, transition-metal-free methodology is applicable to a variety of substrates, including the synthesis of tricyclic systems like fused pyridazinobenzodiazepines. thieme-connect.com Another example is the synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates, which proceeds at room temperature without the need for a metal catalyst. nih.gov This protocol demonstrates good functional group tolerance and provides excellent yields. nih.gov

Organocatalysis has also been employed in the synthesis of diazepine derivatives. For instance, L-proline has been used as an organocatalyst for the "on water" synthesis of dibenzo- acs.orgccspublishing.org.cn-diazepin-1-ones. eurekaselect.com This environmentally benign approach highlights the potential of organocatalysis in promoting complex chemical transformations in aqueous media. eurekaselect.com

Multicomponent Reactions (MCRs) for Diverse 1,4-Diazepine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for generating molecular diversity. Several MCRs have been developed for the efficient construction of 1,4-diazepine scaffolds.

One prominent example is a rhodium-catalyzed multicomponent [5+2] cycloaddition reaction. acs.orgnih.gov This reaction utilizes simple pyridines, 1-sulfonyl-1,2,3-triazoles, and activated alkynes to produce biologically active 1,4-diazepine compounds. acs.orgnih.gov The key to this transformation is the generation of air-stable azomethine ylides, which act as 1,5-dipoles in the cycloaddition. acs.orgnih.gov

Another versatile MCR is the Ugi four-component reaction (Ugi-4CR). This reaction has been successfully applied to the synthesis of various 1,4-benzodiazepine (B1214927) scaffolds. nih.govacs.org For instance, by using methyl anthranilate as the amine component, along with an isocyanide, Boc-glycinal, and a carboxylic acid, a linear precursor is formed. nih.gov Subsequent deprotection and intramolecular cyclization yield the desired 1,4-diazepine ring. nih.gov This Ugi-deprotection-cyclization (UDC) strategy has been extended to synthesize multiple differently substituted 1,4-benzodiazepine scaffolds in just two or three steps. nih.govacs.org

Furthermore, a novel one-pot, pseudo-five-component condensation reaction has been developed for the synthesis of bifunctional diazepine-tetrazole containing compounds. researchgate.net This reaction brings together a diamine (like 2,3-diaminomaleonitrile or an aromatic diamine), a ketone, trimethylsilyl (B98337) azide, and an isocyanide in the presence of p-toluenesulfonic acid to yield 1H-tetrazolyl-1H-1,4-diazepine-2,3-dicarbonitriles and 1H-tetrazolyl-benzo[b] acs.orgccspublishing.org.cndiazepines. researchgate.net

The following table summarizes key aspects of selected multicomponent reactions for 1,4-diazepine synthesis.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref. |

| [5+2] Cycloaddition | Pyridines, 1-sulfonyl-1,2,3-triazoles, alkynes | Rhodium catalyst | 1,4-Diazepines | acs.orgnih.gov |

| Ugi-4CR | Methyl anthranilate, isocyanide, Boc-glycinal, carboxylic acid | Methanol (B129727), rt; then TFA, 40°C | 1,4-Benzodiazepine | nih.gov |

| Pseudo-five-component | Diamine, ketone, trimethylsilyl azide, isocyanide | p-Toluenesulfonic acid, methanol, rt | Tetrazolyl-1,4-diazepines | researchgate.net |

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure or enriched 1,4-diazepine derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several stereoselective synthetic methods have been developed to address this challenge.

One approach involves the ring expansion of pyrimidines. For example, the reaction of tetrahydropyrimidine (B8763341) with sodium methoxide (B1231860) in methanol yields a single cis-diastereomer of a polysubstituted 1,3-diazepin-2-one in high yield. mdpi.com The use of different nucleophiles can lead to varying diastereoselectivities. mdpi.com

Another strategy is the stereoselective synthesis of tetrahydro-6H-benzo[e] acs.orgccspublishing.org.cnoxazino[4,3-a] acs.orgccspublishing.org.cndiazepine-6,12(11H)-diones from polymer-supported Fmoc-Ser(tBu)-OH. researchgate.net This solid-phase approach allows for the construction of these complex tricyclic systems with high stereocontrol. researchgate.net

Furthermore, a Pd-catalyzed carboamination reaction of N-allyl-2-aminobenzylamine derivatives with aryl bromides has been shown to produce cis-2,3-disubstituted 1,4-benzodiazepines with high diastereoselectivity (>20:1 dr) when substrates bear allylic methyl groups. acs.org

The table below provides examples of stereoselective syntheses of 1,4-diazepine derivatives.

| Starting Materials | Key Reagents/Catalyst | Product | Stereoselectivity | Ref. |

| Tetrahydropyrimidine | Sodium methoxide in methanol | cis-4-methoxydiazepine | Single cis-diastereomer | mdpi.com |

| Polymer-supported Fmoc-Ser(tBu)-OH | Solid-phase synthesis | Tetrahydro-6H-benzo[e] acs.orgccspublishing.org.cnoxazino[4,3-a] acs.orgccspublishing.org.cndiazepine-6,12(11H)-dione | Fully stereoselective | researchgate.net |

| N-allyl-2-aminobenzylamine derivatives, aryl bromides | Pd-catalyst | cis-2,3-disubstituted 1,4-benzodiazepines | >20:1 dr | acs.org |

One-Pot Synthetic Strategies for Functionalized and Fused 1,4-Diazepine Rings

One-pot syntheses, which involve multiple reaction steps in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings.

A highly efficient one-pot synthesis of benzo[b] acs.orgccspublishing.org.cndiazepines has been reported, which combines a ppm-level Pd-catalyzed carbonylative Sonogashira reaction with a subsequent Cp2TiCl2/m-phthalic acid/ethanol-catalyzed cyclocondensation. rsc.orgrsc.org This method demonstrates a broad substrate scope and provides the desired products in up to 90% yield under mild conditions. rsc.orgrsc.org

Another example is the one-pot synthesis of acs.orgccspublishing.org.cnresearchgate.nettriazolo[4,3-α] acs.orgccspublishing.org.cnbenzodiazepine (B76468) derivatives through the oxidative cyclization of 2-hydrazino-1,4-benzodiazepines with various aldehydes in the presence of diacetoxyiodobenzene. jocpr.com This method overcomes the drawbacks of harsh reaction conditions and multistep procedures associated with classical methods. jocpr.com

Furthermore, a one-pot, three-step cascade process has been developed for the synthesis of the new ring system benzo[f]pyrimido[1,2-d] thieme-connect.comacs.orgresearchgate.nettriazolo[1,5-a] acs.orgccspublishing.org.cndiazepinone and its analogues. rsc.org This atom-economical process engages five reactive centers and allows for the construction of complex, fused heterocyclic systems. rsc.org

Advanced Synthetic Routes to Specific this compound Subclasses

Hexahydro-1H-1,4-diazepines, also known as homopiperazines, are a class of saturated 1,4-diazepines that are important building blocks in medicinal chemistry.

One synthetic route to 2-substituted hexahydro-1H-1,4-diazepine analogues starts from N,N-dibenzyl-1,3-propylene diamine and methyl-2,3-dibromo propionate. ccspublishing.org.cn The synthesis proceeds through a sequence of nucleophilic substitution, reduction, chlorination, and debenzylation steps. ccspublishing.org.cn A similar strategy is employed for the synthesis of 5-substituted hexahydro-1H-1,4-diazepine analogues, starting from N,N'-dibenzyl-1,2-ethylenediamine and methyl 2,4-dibromobutyrate. researchgate.net

Another approach involves a tandem Michael-type addition-intramolecular aza-Wittig reaction sequence. The Michael addition of a 1,2-amino azide to an α,β-unsaturated ketone, followed by intramolecular aza-Wittig cyclization, yields 2,3,6,7-tetrahydro-1H-1,4-diazepines. Subsequent reduction with lithium aluminium hydride affords the corresponding hexahydro-1H-1,4-diazepines.

Diazepinone ring systems, which contain a carbonyl group within the diazepine ring, are another important subclass of 1,4-diazepines.

A ring-closing metathesis (RCM) based strategy has been developed for the efficient synthesis of the cyclic urea (B33335) 1,3-diazepinone. rsc.org This method offers a significant improvement over previous approaches. rsc.org

The synthesis of a trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine ring (DAP), a dipeptidomimetic scaffold, has been achieved through two different routes. nih.gov One route involves the reductive alkylation of an amino acid ester, followed by acetylation, deprotection, and cyclization. nih.gov The other route starts from N-(benzyloxycarbonyl)aspartate, proceeds through reductive alkylation and hydrogenolytic deprotection, and culminates in a lactam formation to yield the diazepinone ring. nih.gov

Dihydro-1H-1,4-Diazepinesijpcbs.com

Dihydro-1H-1,4-diazepines represent a partially saturated class of the 1,4-diazepine core structure. Their synthesis offers a range of methodologies, from classical condensation reactions to modern catalytic approaches, enabling access to a variety of substituted derivatives.

One established method for the synthesis of 2,3-dihydro-1,5-benzodiazepines involves the condensation of o-phenylenediamine with various ketones, including acyclic, aromatic, and cyclic variants. rjptonline.org This reaction can be efficiently promoted by a catalytic amount of silica (B1680970) gel under ultrasound irradiation, offering a green and expeditious route with good to excellent yields. rjptonline.org The mechanism is proposed to involve an intramolecular imine-enamine cyclization. jocpr.com

Heteropolyacids (HPAs) of the Keggin-type have also been employed as efficient catalysts for the synthesis of 1,4-diazepine derivatives. nih.govresearchgate.net These catalysts, such as H₃PW₁₂O₄₀ and its vanadium-substituted analogues, facilitate the reaction between ketimine intermediates and aldehydes under refluxing ethanol (B145695), leading to high yields and shorter reaction times. nih.gov The catalytic activity is dependent on the catalyst's composition, with vanadium substitution enhancing the reaction rate and yield. nih.gov

Another approach involves a three-component reaction of an aldehyde, dimedone, and o-phenylenediamine, utilizing lanthanum oxide (La₂O₃) or lanthanum hydroxide (B78521) (La(OH)₃) as basic catalysts. rsc.org This method proceeds smoothly in both aqueous and organic media, and the heterogeneous catalyst can be recycled multiple times without significant loss of activity. rsc.org The reaction is believed to follow a Langmuir-Hinshelwood adsorption mechanism. rsc.org

Furthermore, 2,3-dihydro-1H-1,4-benzodiazepine 4-oxides can be prepared from 2-(2-A-ethyl lower alkylamino) benzophenones, where 'A' is a leaving group, by treatment with hydroxylamine (B1172632) hydrochloride. google.com These N-oxides serve as valuable intermediates for the pharmacologically active 2,3-dihydro-1H-1,4-benzodiazepines through deoxygenation. google.com

The synthesis of functionalized 1,4-benzodiazepine derivatives has also been achieved through an intramolecular C–N bond coupling and subsequent ring opening of azetidines. mdpi.com A CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides yields 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govresearchgate.netdiazepin-10(2H)-ones, which can be further transformed into diverse 1,4-benzodiazepine derivatives. mdpi.com

A visible-light photoredox-catalyzed cascade cyclization reaction has been developed for the synthesis of indole-fused 1,4-diazepinones. unimi.it This method involves the reaction of N-indolyl phenylacrylamides with aroyl chlorides, leading to a cascade radical addition and intramolecular cyclization to afford diastereomeric indole-fused 1,4-diazepinones. unimi.it

The reaction of o-phenylenediamines with 1,3-diketones like dimedone is another route to 1,4-benzodiazepine derivatives. jyoungpharm.org Additionally, the condensation of o-phenylenediamines with acetonedicarboxylic acid has been used to obtain 2,3-dihydro-1H-benzo[b] nih.govresearchgate.netdiazepines. asianpubs.org

The oxidation of 2,3,6,7-tetrahydro-1H-1,4-diazepines can also lead to the formation of 2,3-dihydro-1H-1,4-diazepines. ingentaconnect.com

Synthetic Methodologies for Dihydro-1H-1,4-Diazepine Systems

| Starting Materials | Reagents/Catalyst | Product Type | Key Features |

| o-Phenylenediamine, Ketones | Silica gel, Ultrasound | 2,3-Dihydro-1,5-benzodiazepines | Green synthesis, good to excellent yields. rjptonline.org |

| Ketimine intermediates, Aldehydes | Keggin-type Heteropolyacids | 1,4-Diazepine derivatives | High yields, short reaction times. nih.govresearchgate.net |

| Aldehyde, Dimedone, o-Phenylenediamine | La₂O₃ or La(OH)₃ | 1,4-Benzodiazepine derivatives | Recyclable heterogeneous catalyst. rsc.org |

| 2-(2-A-ethyl lower alkylamino) benzophenones | Hydroxylamine hydrochloride | 2,3-Dihydro-1H-1,4-benzodiazepine 4-oxides | Intermediate for deoxygenated analogs. google.com |

| 1-(2-Bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | Functionalized 1,4-benzodiazepine derivatives | Intramolecular C-N coupling and ring-opening. mdpi.com |

| N-Indolyl phenylacrylamides, Aroyl chlorides | Visible-light photoredox catalyst | Indole-fused 1,4-diazepinones | Cascade radical addition and cyclization. unimi.it |

| o-Phenylenediamines, Dimedone | - | 1,4-Benzodiazepine derivatives | Condensation with 1,3-diketones. jyoungpharm.org |

Research Findings on Dihydro-1H-1,4-Diazepine Synthesis

| Catalyst/Method | Reactants | Product | Yield (%) | Reference |

| H₃PW₁₂O₄₀ | Ketimine, Benzaldehyde | Substituted 1,4-diazepine | Good to Excellent | nih.gov |

| La₂O₃ | Benzaldehyde, Dimedone, o-Phenylenediamine | 1,4-Benzodiazepine derivative | - | rsc.org |

| CuI/N,N-dimethylglycine | 1-(2-Bromobenzyl)azetidine-2-carboxamide | Azetidine-fused 1,4-diazepine | 93-98 | mdpi.com |

| Ir(ppy)₃ | N-Indolyl phenylacrylamide, Benzoyl chloride | Indole-fused 1,4-diazepinone | 91 | unimi.it |

| Silica gel/Ultrasound | o-Phenylenediamine, Acetone | 2,3-Dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine | 92 | rjptonline.org |

Chemical Reactivity and Mechanistic Investigations of 1h 1,4 Diazepine Derivatives

Cycloaddition Reactions Involving the 1,4-Diazepine Ring

Cycloaddition reactions are powerful tools for constructing complex molecular architectures. In the context of 1,4-diazepine chemistry, these reactions provide pathways to novel fused and spirocyclic systems.

A notable example is the (3+2) cycloaddition reaction between mesitonitrile oxide and 1,4-diazepine derivatives. nih.govresearchgate.net Computational studies using density functional theory (DFT) have shown that the 1,3-dipole (mesitonitrile oxide) preferentially adds across the imine (C=N) bond of the diazepine (B8756704) ring rather than the olefinic (C=C) double bond. nih.govresearchgate.net This regioselectivity is attributed to the electronic properties of the reacting species, where the reaction can proceed via a concerted, asynchronous mechanism. researchgate.net The nature of substituents on the diazepine ring can influence whether it acts as a nucleophile or an electrophile in these reactions. researchgate.net

Furthermore, 1-ethoxycarbonyl-1H-1,2-diazepine has been shown to react with 5-methoxycarbonyl-2-pyrone to yield benzodiazepine (B76468) derivatives. oup.com Similarly, both 1-ethoxycarbonyl-1H-azepine and its 1,2-diazepine analogue undergo [4+2] cycloaddition reactions with tetrachlorocyclopentadienone dimethyl acetal. oup.com

The synthesis of tricyclic 1,2,4-triazole-fused 1,4-benzodiazepines has been achieved through a [3+2]-cycloaddition/rearrangement sequence. nih.gov This process involves the in situ generation of an azocarbenium intermediate which undergoes cycloaddition followed by a ring-expansion rearrangement to form the diazepine ring. nih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been employed to synthesize 1,2,3-triazole-containing 1,5-benzodiazepine-2,4-diones, resulting exclusively in the 1,4-disubstituted triazole regioisomer.

Electrophilic and Nucleophilic Substitution Reactions on the Diazepine Core

Substitution reactions are fundamental for modifying the periphery of the 1,4-diazepine ring, allowing for the introduction of various functional groups. Both electrophilic and nucleophilic substitution reactions are observed, with the reactivity being highly dependent on the specific derivative and reaction conditions.

In nucleophilic aromatic substitution (NAS), an electron-poor aromatic ring is attacked by a nucleophile. This is in contrast to electrophilic aromatic substitution where an electron-rich ring attacks an electrophile. ebsco.com The presence of electron-withdrawing groups on the aromatic ring can accelerate NAS reactions by stabilizing the negatively charged intermediate. For the 1,4-diazepine core, particularly in benzodiazepines, the diazepine ring itself can be modified, though alterations to the fused benzene (B151609) ring are less common. chemisgroup.us

Theoretical studies on 1,4-diazepine derivatives have indicated that electrophilic substitution is predicted to occur preferentially at the N5 position. ijpcbs.com Analysis of the charge distribution suggests that nucleophilic attack can occur at both N4 and N5, with steric effects playing a role in the selectivity. ijpcbs.com The synthesis of various substituted 1,4-benzodiazepines often proceeds through the nucleophilic attack of a diamine on a suitable precursor, followed by cyclization. researchgate.net For instance, the reaction of substituted 1,2-phenylenediamines with 2-thiazolecarboxaldehyde (B150998) and diethyl acetylenedicarboxylate (B1228247) proceeds via a domino sequence involving nucleophilic addition. sioc-journal.cn

Ring Opening and Contraction Methodologies in 1,4-Diazepine Chemistry

Ring opening and contraction reactions represent significant transformations of the 1,4-diazepine skeleton, providing access to other heterocyclic systems or functionalized acyclic compounds.

Ring Opening: Azetidine-fused 1,4-benzodiazepine (B1214927) compounds can undergo ring opening of the four-membered azetidine (B1206935) ring. mdpi.com After N-methylation, treatment with nucleophiles like sodium azide (B81097) (NaN₃), potassium cyanide (KCN), or sodium thiophenoxide (PhSNa) leads to the formation of diverse 1,4-benzodiazepine derivatives in good yields. mdpi.com Treatment with methyl chloroformate also results in ring opening to yield 2-chloroethyl-substituted 1,4-benzodiazepines. mdpi.comresearchgate.net Saponification of 3-carbalkoxybenzodiazepines with an alkali metal hydroxide (B78521) can lead to the opening of the diazepine ring at the lactam function. google.com

Ring Contraction: The ring contraction of 1,4-diazepines can lead to the formation of smaller heterocyclic rings like quinazolines or pyrroles. For instance, fully unsaturated 3H-1,4-benzodiazepines undergo thermal ring contraction in diphenyl ether at high temperatures to form quinazolines. clockss.org This transformation is proposed to proceed through an electrocyclization to a tricyclic aziridine (B145994) intermediate, which then rearranges to the quinazoline (B50416) product. clockss.org Similarly, treatment of crude 1H-1,4-benzodiazepines with sodium methoxide (B1231860) can also yield quinazolines. clockss.org

Another example involves the flash vacuum pyrolysis of 2,3-dihydro-1,4-diazepines, which at higher temperatures, contract to form pyrazines as the major products. rsc.org The contraction of fused 1,4-diazepines to pyrrole (B145914) derivatives can be triggered by valence tautomerization of the 8π-electron diazepine skeleton. nih.gov Lewis acid-mediated ring contraction of 2,3-dihydro-1H-1,5-benzodiazepines can produce 2-aryl-1-styrylbenzimidazoles. researchgate.net

| Starting Material | Reagent/Condition | Product | Reference |

| Azetidine-fused 1,4-benzodiazepine | NaN₃, KCN, or PhSNa | Ring-opened 1,4-benzodiazepine | mdpi.com |

| 3H-1,4-Benzodiazepine | Diphenyl ether, 160-180 °C | Quinoxaline | clockss.org |

| 2,3-Dihydro-1,4-diazepine | Flash vacuum pyrolysis | Pyrazine | rsc.org |

| Fused 1,4-diazepine | Heat | Pyrrolo[1,2-a]quinoline | nih.gov |

| 2,3-Dihydro-1H-1,5-benzodiazepine | Lewis Acid (e.g., Copper acetate) | 2-Aryl-1-styrylbenzimidazole | researchgate.net |

Oxidation and Reduction Reactions of the 1,4-Diazepine Ring System

The oxidation and reduction of the 1,4-diazepine ring system can alter its saturation level and introduce or modify functional groups, which can significantly impact its biological activity.

Oxidation: The oxidation of 1,4-benzodiazepines can be studied electrochemically. For example, the oxidation of nitrazepam (a 1,4-benzodiazepine derivative) has been investigated, and the number of transferred electrons in the process has been determined to be two. researchgate.net The primary pathways for the biotransformation of benzodiazepines involve hepatic microsomal oxidation, which includes N-dealkylation and aliphatic hydroxylation.

Reduction: The reduction of the diazepine ring, for instance between positions 10 and 11 in certain benzodiazepines, has been shown to decrease their affinity for GABA receptors. chemisgroup.us Catalytic reduction is a common method for transforming substituents on the benzodiazepine ring. For example, a nitro group at the 7-position of a 1,4-benzodiazepine-2-one can be reduced to an amino group. google.com

Elucidation of Reaction Mechanisms for 1,4-Diazepine Formation and Transformation

Understanding the mechanisms of formation and transformation of 1,4-diazepines is crucial for developing efficient synthetic routes and predicting the reactivity of these compounds.

Formation Mechanisms: The synthesis of 1,4-diazepines often involves the condensation of a diamine with a dicarbonyl compound or its equivalent. ijpcbs.com Theoretical studies, such as those using PM3 and DFT methods, have been employed to investigate the reaction mechanism for the synthesis of diazepines from aliphatic diamines and pyrone derivatives. ijpcbs.com These studies help in understanding the relative stability of intermediates and transition states, and in predicting the most favorable reaction pathway. ijpcbs.com For example, the synthesis of 1,4-benzodiazepine-2,5-diones from 3-aminoquinoline-2,4-diones is proposed to proceed via a base-assisted intramolecular addition of the amino group to a carbonyl group, forming an aziridine intermediate which then undergoes ring cleavage. acs.org

A domino reaction for the synthesis of functionalized benzo[b] nih.govresearchgate.netdiazepines from 1,2-phenylenediamines, 2-thiazolecarboxaldehyde, and diethyl acetylenedicarboxylate has been proposed to occur through a sequence of nucleophilic addition, dehydration, cyclization, and a proton shift. sioc-journal.cn Quantum chemical calculations have been used to support the proposed mechanism and explain the observed regioselectivity. sioc-journal.cn

Transformation Mechanisms: The mechanisms of ring contraction of 1,4-diazepines have also been investigated. The thermal ring contraction of 3H-1,4-benzodiazepines to quinazolines is suggested to proceed via an electrocyclization to a tricyclic aziridine intermediate, followed by ring opening to an N-ylide, which then fragments to the final product. clockss.org The contraction of fused 1,4-diazepines to pyrroles is triggered by a valence tautomerization of the 8π-electron diazepine system. nih.gov

| Reaction Type | Proposed Intermediate/Mechanism | Reference |

| 1,4-Benzodiazepine-2,5-dione formation | Aziridine oxo-anion intermediate | acs.org |

| Thermal ring contraction of 3H-1,4-benzodiazepines | Tricyclic aziridine intermediate | clockss.org |

| Ring contraction of fused 1,4-diazepines | Valence tautomerization | nih.gov |

| Domino synthesis of benzo[b] nih.govresearchgate.netdiazepines | Nucleophilic addition/dehydration/cyclization/H+ shift | sioc-journal.cn |

| (3+2) Cycloaddition | Asynchronous concerted mechanism | researchgate.net |

Structural Modification and Functionalization of 1h 1,4 Diazepine

Strategic Introduction of Diverse Substituents onto the Diazepine (B8756704) Ring

The functionalization of the 1H-1,4-diazepine ring is a key strategy for modulating its physicochemical and pharmacological properties. A variety of synthetic methods have been developed to introduce substituents at different positions of the diazepine nucleus.

One common approach involves the reaction of 2-substituted aminopropenals with N,N'-disubstituted ethylenediamines, followed by reduction, to yield 6-substituted aminohexahydro-1H-1,4-diazepines. jst.go.jp For instance, the reaction of 2-substituted aminopropenals with N-benzyl-N'-methyl- or N,N'-dimethylethylenediamine, followed by sodium borohydride (B1222165) (NaBH4) reduction of the intermediate iminium salt, provides the corresponding 6-substituted aminohexahydro-1H-1,4-diazepines. jst.go.jp

Another versatile method for synthesizing functionalized 1,4-diazepine derivatives utilizes a copper-catalyzed intramolecular cross-coupling reaction. mdpi.comnih.gov This is followed by N-methylation and subsequent ring-opening of an azetidine-fused intermediate to introduce diverse functional groups. mdpi.comnih.gov For example, 1-(2-bromobenzyl)azetidine-2-carboxamides can be cyclized to form 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] Current time information in Bangalore, IN.nih.govdiazepin-10(2H)-ones. mdpi.comnih.gov These intermediates can then undergo N-methylation and ring-opening with various nucleophiles like sodium azide (B81097) (NaN3), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa) to yield a range of functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.comnih.gov

Furthermore, the synthesis of 2-substituted hexahydro-1H-1,4-diazepine analogues has been achieved starting from N,N'-dibenzyl-1,3-propylenediamine and methyl-2,3-dibromopropionate through a sequence of nucleophilic substitution, reduction, chlorination, and debenzylation. researchgate.net The development of efficient, one-pot procedures using catalysts like heteropolyacids has also enabled the synthesis of various substituted 1,4-diazepines and 1,5-benzodiazepines from ketimine intermediates and aldehydes. nih.gov

These synthetic strategies provide access to a wide array of substituted 1,4-diazepine derivatives, which are valuable for exploring structure-activity relationships and developing new therapeutic agents.

Annulation and Fusion of the this compound System with Other Heterocyclic Moieties

The fusion of the this compound ring with other heterocyclic systems gives rise to a diverse range of polycyclic compounds with unique structural features and biological activities.

AzoloCurrent time information in Bangalore, IN.nih.govdiazepines (e.g., Pyrazolo-, Imidazo-, Triazolo-, Isoxazolo-, Oxazolo-, Isothiazolo-, and Thiazolodiazepines)

Azolo Current time information in Bangalore, IN.nih.govdiazepines are a significant class of fused heterocyclic compounds where an azole ring is annulated to the 1,4-diazepine core. nuph.edu.uanuph.edu.ua These compounds have garnered considerable attention due to their potential pharmacological applications. nuph.edu.uanuph.edu.ua

Pyrazolodiazepines: The synthesis of pyrazolo Current time information in Bangalore, IN.nih.govdiazepines often involves the construction of the diazepine ring onto a pre-existing pyrazole (B372694) scaffold. nuph.edu.ua For instance, pyrazolo[3,4-e] Current time information in Bangalore, IN.nih.govdiazepines and pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govdiazepines can be prepared from multifunctional pyrazole precursors. nuph.edu.ua A silver(I) triflate-catalyzed post-Ugi reaction provides a route to novel pyrazolo[1,5-a] Current time information in Bangalore, IN.nih.govdiazepine scaffolds. beilstein-journals.org This method involves a four-component Ugi reaction followed by an intramolecular heteroannulation. beilstein-journals.org Another approach involves the palladium-catalyzed intramolecular N-arylation to construct pyrazolo-fused dibenzo Current time information in Bangalore, IN.nih.govdiazepines. rsc.orgrsc.org A short and scalable synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] Current time information in Bangalore, IN.nih.govdiazepine-2-carboxylates has also been reported. chemrxiv.org Novel tetrahydrobenzo[b]pyrazolo[3,4-e] Current time information in Bangalore, IN.nih.govdiazepine compounds have been identified as oxytocin (B344502) receptor agonists. acs.org

Imidazodiazepines: The synthesis of imidazo (B10784944) Current time information in Bangalore, IN.nih.govdiazepines, such as imidazo[4,5-e] Current time information in Bangalore, IN.nih.govdiazepin-8-ones and 5,8-diones, has been a focus of recent research. nuph.edu.ua Synthetic and conformational studies of methylated imidazo[4,5-e] Current time information in Bangalore, IN.nih.govdiazepine ring systems have been conducted, providing insights into their structural properties. tandfonline.com

Triazolodiazepines: Triazolobenzodiazepines are a well-known class of compounds where a triazole ring is fused to the diazepine ring. wikipedia.org An efficient, diversity-oriented synthesis of mdpi.comCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a] Current time information in Bangalore, IN.nih.govbenzodiazepines has been developed using a one-pot sequence of diazotization, azidation, and cycloaddition reactions. rsc.orgresearchgate.net This method allows for the introduction of various substituents. rsc.orgresearchgate.net The synthesis of triazolo[1,5-a] Current time information in Bangalore, IN.nih.govdiazepine derivatives from polymer-supported homoazidoalanine has also been reported. acs.org

Oxazolodiazepines: Oxazolo[3,2-d] Current time information in Bangalore, IN.nih.govbenzodiazepines have been synthesized through a double-cyclization reaction. rsc.org The synthesis of a multifunctional oxazolo[5,4-e] Current time information in Bangalore, IN.nih.govdiazepine skeleton has also been achieved. koreascience.kr These compounds often exhibit complex stereochemistry, and their conformational properties have been investigated. rsc.orgontosight.ai

Thiazolodiazepines: The fusion of a thiazole (B1198619) ring to the diazepine nucleus leads to thiazolodiazepines. For example, 12 novel substituted 3,4-diethoxycarbonyl-2-(thiazol-2-yl)benzo[b] Current time information in Bangalore, IN.nih.govdiazepines were synthesized via a domino reaction. sioc-journal.cn

The table below summarizes some of the synthesized azolo Current time information in Bangalore, IN.nih.govdiazepine systems and their methods of preparation.

| Fused Heterocycle | Example System | Synthetic Approach | Reference |

| Pyrazole | Pyrazolo[1,5-a] Current time information in Bangalore, IN.nih.govdiazepine | Silver(I) triflate-catalyzed post-Ugi reaction | beilstein-journals.org |

| Pyrazole | Pyrazolo-fused dibenzo Current time information in Bangalore, IN.nih.govdiazepines | Palladium-catalyzed intramolecular N-arylation | rsc.orgrsc.org |

| Pyrazole | Tetrahydrobenzo[b]pyrazolo[3,4-e] Current time information in Bangalore, IN.nih.govdiazepine | Multi-step synthesis | acs.org |

| Imidazole | Imidazo[4,5-e] Current time information in Bangalore, IN.nih.govdiazepine | Multi-step synthesis from pyrimidine (B1678525) precursors | tandfonline.com |

| Triazole | mdpi.comCurrent time information in Bangalore, IN.nih.govTriazolo[1,5-a] Current time information in Bangalore, IN.nih.govbenzodiazepines | One-pot diazotization, azidation, and cycloaddition | rsc.orgresearchgate.net |

| Triazole | Triazolo[1,5-a] Current time information in Bangalore, IN.nih.govdiazepine | Solid-phase synthesis from homoazidoalanine | acs.org |

| Oxazole | Oxazolo[3,2-d] Current time information in Bangalore, IN.nih.govbenzodiazepine (B76468) | Double-cyclization reaction | rsc.org |

| Thiazole | 2-(Thiazol-2-yl)benzo[b] Current time information in Bangalore, IN.nih.govdiazepine | Domino reaction of 1,2-phenylenediamines, 2-thiazolecarboxaldehyde (B150998), and diethyl acetylenedicarboxylate (B1228247) | sioc-journal.cn |

PyrroloCurrent time information in Bangalore, IN.nih.govbenzodiazepines and Their Isomers

Pyrrolo Current time information in Bangalore, IN.nih.govbenzodiazepines (PBDs) are a class of tricyclic compounds with three possible structural isomers: [2,1-c] Current time information in Bangalore, IN.nih.gov, [1,2-a] Current time information in Bangalore, IN.nih.gov, and [1,2-d] Current time information in Bangalore, IN.nih.gov. nih.gov These compounds are of significant interest due to their DNA-interactive properties. nih.gov

The synthesis of PBDs has been extensively reviewed, with a focus on the [2,1-c] Current time information in Bangalore, IN.nih.gov isomer. nih.govresearchgate.net Synthetic strategies often involve the cyclocondensation of N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetals to create the N10–C11 imine functionality, which is crucial for their biological activity. nih.gov The introduction of substituents at the C2 position of the pyrrolidine (B122466) ring is a common strategy to modulate the properties of PBDs. nih.gov For example, C2-aryl substituted PBD monomers have been synthesized to enable the late-stage diversification and creation of PBD dimers. researchgate.net

Recent advancements include the development of methods for the synthesis of PBD conjugates and dimers. nih.gov For instance, PBD conjugates have been prepared by tethering an alkyne moiety to a non-PBD pharmacophore and introducing an azide group on the pyrrolidine ring, followed by a cycloaddition reaction. nih.gov An isomerization approach has also been developed to convert a PBD with an exo-alkene to one with an endo-alkene, providing a key intermediate for the synthesis of tesirine. acs.org

QuinazolinoCurrent time information in Bangalore, IN.nih.govbenzodiazepine Ring Systems

The fusion of a quinazoline (B50416) ring to the benzodiazepine system results in quinazolinobenzodiazepine structures. The synthesis of these complex heterocyclic systems often involves multi-step reaction sequences. For example, the reaction of 3-amino-12-methyl-2-phenyl-2H-benzo[b]pyrazolo[3′,4′:4,5]pyrano[2,3-e] Current time information in Bangalore, IN.nih.govdiazepin-4(6H)-one with formamide (B127407) can lead to the formation of a pyrimido-fused system, which is structurally related to quinazolinobenzodiazepines. mdpi.com

Benzo[e]Current time information in Bangalore, IN.nih.govdiazepines and Benzo[b]Current time information in Bangalore, IN.nih.govdiazepines as Fused Analogs

Benzo[e] Current time information in Bangalore, IN.nih.govdiazepines and benzo[b] Current time information in Bangalore, IN.nih.govdiazepines are fundamental fused analogs of this compound. The synthesis of these compounds is a mature field of research, yet new and efficient methods are continuously being developed.

Benzo[e] Current time information in Bangalore, IN.nih.govdiazepines: A facile and efficient protocol for the synthesis of diverse functionalized 1,4-benzodiazepine derivatives involves the intramolecular C–N bond coupling and successive ring-opening of azetidines. mdpi.comnih.gov This method allows for the preparation of novel 1,3,4,5-tetrahydro-2H-benzo[e] Current time information in Bangalore, IN.nih.govdiazepin-2-one derivatives. mdpi.com Stereoselective synthesis of benzo[e] Current time information in Bangalore, IN.nih.govoxazino[4,3-a] Current time information in Bangalore, IN.nih.govdiazepine-6,12-diones has also been reported, utilizing a combination of solid-phase and solution-phase techniques. acs.org

Benzo[b] Current time information in Bangalore, IN.nih.govdiazepines: A domino reaction involving substituted 1,2-phenylenediamines, 2-thiazolecarboxaldehyde, and diethyl acetylenedicarboxylate in ethanol (B145695) provides a selective synthesis of functionalized benzo[b] Current time information in Bangalore, IN.nih.govdiazepines. sioc-journal.cn This reaction can yield both imine and enamine structures, and the selectivity can be controlled by the reaction conditions. sioc-journal.cn A one-pot synthesis of benzo[b] Current time information in Bangalore, IN.nih.govdiazepines has been reported via a carbonylative Sonogashira reaction followed by an aza-Michael addition cyclocondensation. rsc.org The progress in the synthesis of benzo[b] Current time information in Bangalore, IN.nih.govdiazepine derivatives using various catalysts and the corresponding reaction mechanisms have been reviewed. sioc-journal.cn

The following table highlights some synthetic approaches to these benzo-fused analogs.

| Fused System | Synthetic Approach | Key Features | Reference |

| Benzo[e] Current time information in Bangalore, IN.nih.govdiazepine | Intramolecular C–N bond coupling and azetidine (B1206935) ring-opening | Mild conditions, diverse functionalization | mdpi.comnih.gov |

| Benzo[e] Current time information in Bangalore, IN.nih.govoxazino[4,3-a] Current time information in Bangalore, IN.nih.govdiazepine | Solid-phase and solution-phase synthesis | Stereoselective formation | acs.org |

| Benzo[b] Current time information in Bangalore, IN.nih.govdiazepine | Domino reaction | Selective synthesis of imine or enamine structures | sioc-journal.cn |

| Benzo[b] Current time information in Bangalore, IN.nih.govdiazepine | Carbonylative Sonogashira reaction and aza-Michael addition | One-pot synthesis, broad substrate scope | rsc.org |

Conformational Analysis and its Influence on Molecular Geometry and Reactivity of the Diazepine Ring

The 1,4-diazepine ring can adopt several low-energy conformations, with the twist-chair (TC) conformation often being the most stable. rsc.org The presence of bulky substituents can influence the conformational equilibrium. For instance, in 6-phenyl-6-amino-perhydro-1,4-diazepine derivatives, there is a preference for the bulky aryl groups to occupy an equatorial position in the twist-chair conformer. rsc.orgrsc.org This pre-organizes the ligand for metal binding by creating a facial array of the nitrogen atoms. rsc.orgrsc.org

The fusion of other rings to the diazepine system can dramatically affect its conformational mobility. clockss.org For example, the fusion of a 1,2,4-triazoline ring to the d-edge of the 1,4-benzodiazepine moiety increases the energy barrier for ring inversion compared to the parent benzodiazepine. clockss.org This reduced conformational mobility can be an important factor in determining biological activity. clockss.org

Computational methods, such as density functional theory (DFT), are often employed to study the conformational landscape and stability of diazepine derivatives. sioc-journal.cn Natural bond orbital (NBO) charge analysis can provide insights into the electronic properties and reactivity of these molecules. sioc-journal.cn

The table below presents a summary of key findings related to the conformational analysis of 1,4-diazepine systems.

| System | Key Conformational Feature | Method of Analysis | Influence on Properties | Reference |

| Perhydro-1,4-diazepine | Preference for twist-chair (TC) conformer | Solid-state X-ray diffraction, Solution NMR | Pre-disposes ligand for metal binding | rsc.orgrsc.org |

| 1,4-Benzodiazepine fused with 1,2,4-triazoline | Increased ring inversion barrier | Temperature-dependent NMR | Reduced conformational mobility, potential impact on biological activity | clockss.org |

| Benzo[b] Current time information in Bangalore, IN.nih.govdiazepine | Stability of imine vs. enamine isomers | Density Functional Theory (DFT), NBO analysis | Explains reaction selectivity and product stability | sioc-journal.cn |

| Methylated Imidazo[4,5-e] Current time information in Bangalore, IN.nih.govdiazepine Nucleosides | Solid-state and solution conformations | X-ray diffraction, NOE, CD measurements | Elucidates structural and stereochemical features | tandfonline.com |

Regioselectivity and Stereoselectivity in Structural Derivatization Pathways

The functionalization of the this compound scaffold is a nuanced process where regioselectivity and stereoselectivity are critical for determining the final chemical architecture and subsequent biological activity. Researchers have developed various synthetic strategies that allow for precise control over the placement of substituents and the three-dimensional arrangement of atoms within the diazepine ring system.

Regioselectivity in Ring Formation and Functionalization

Regioselectivity, the control of the direction of bond formation, is a key consideration in the synthesis of this compound derivatives. One notable example is the divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines. nih.govacs.orgacs.org This method utilizes 1,2-diaza-1,3-dienes (DDs) and N-unsubstituted aliphatic 1,3-diamines. The reaction proceeds through a sequential 1,4-conjugated addition followed by a regioselective 7-exo cyclization. nih.govacs.orgacs.org The choice of the diamine precursor dictates the final heterocyclic system. For instance, the reaction of DDs with N-unsubstituted aliphatic 1,3-diamines selectively yields 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones. nih.govacs.orgacs.org Conversely, using 2-aminobenzylamine as the diamine component leads to the formation of alkyl 5H-1,4-benzodiazepine-3-carboxylates. nih.govacs.orgacs.org This divergence is attributed to the differing nucleophilicity of the amino groups in the diamine, which directs the initial aza-Michael addition and subsequent cyclization. acs.org

Another strategy to achieve regioselectivity involves the intramolecular C–N bond coupling and subsequent ring opening of azetidine precursors. mdpi.comnih.gov This approach has been used to synthesize functionalized 1,4-benzodiazepine derivatives. The process starts with a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to form 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] acs.orgCurrent time information in Bangalore, IN.diazepin-10(2H)-ones. mdpi.com The subsequent ring-opening of the azetidine moiety is highly regioselective, with the outcome influenced by steric effects. mdpi.com

The regioselective synthesis of more complex, fused systems has also been explored. For example, a two-step isocyanide-based condensation reaction has been developed to produce bifunctional tricyclic tetrazole-1H-benzo[b] acs.orgCurrent time information in Bangalore, IN.diazepines. thieme-connect.comresearchgate.net This method involves the reaction of diamines or 2-nitroanilines with ethyl 3-oxobutanoate or 2,2,6-trimethyl-4H-1,3-dioxin-4-one, followed by treatment with an isocyanide and trimethylsilyl (B98337) azide. thieme-connect.comresearchgate.net The reaction proceeds with high regioselectivity, yielding a library of novel tetrazole-fused benzodiazepine derivatives. thieme-connect.com

The direct C-H functionalization of the 1,4-diazepine core represents another frontier in regioselective derivatization. For instance, iridium-catalyzed C-H borylation has been investigated for the regioselective functionalization of 1,4-benzodiazepines. These methods aim to introduce boron-containing functional groups at specific positions on the benzodiazepine scaffold, which can then be further elaborated into a variety of substituents.

The following table summarizes the regioselective synthesis of various 1,4-diazepine derivatives:

| Starting Materials | Reagents/Conditions | Product | Regioselectivity | Ref. |

| 1,2-Diaza-1,3-dienes, N-unsubstituted aliphatic 1,3-diamines | Toluene, reflux | 3-Substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones | 7-exo cyclization | nih.govacs.orgacs.org |

| 1,2-Diaza-1,3-dienes, 2-Aminobenzylamine | Toluene, reflux | Alkyl 5H-1,4-benzodiazepine-3-carboxylates | Regioselective ring closure by anilinic nitrogen | nih.govacs.orgacs.org |

| 1-(2-Bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | 1,4,9,10a-Tetrahydroazeto[1,2-a]benzo[e] acs.orgCurrent time information in Bangalore, IN.diazepin-10(2H)-ones | Intramolecular C-N coupling | mdpi.com |

| o-Phenylenediamines, Ethyl 3-oxobutanoate, Isocyanides, Trimethylsilyl azide | Two-step condensation | 1H-Tetrazol-5-yl-4-methyl-1H-benzo[b] acs.orgCurrent time information in Bangalore, IN.diazepines | Highly regioselective | thieme-connect.comresearchgate.net |

Stereoselectivity in the Synthesis of Chiral 1,4-Diazepine Derivatives

The synthesis of enantiomerically pure 1,4-diazepine derivatives is of significant interest due to the potential for stereoisomers to exhibit different pharmacological profiles. nih.gov Various stereoselective strategies have been developed to control the chirality of the diazepine ring.

One approach involves the use of chiral catalysts. For example, rhodium-catalyzed enantioselective hydrofunctionalizations of alkynes and allenes have been employed to synthesize enantioenriched α-vinyl 1,4-benzodiazepines. acs.orgnih.gov This method allows for the introduction of a vinyl group at a stereogenic center with high enantioselectivity. acs.orgnih.gov

The synthesis of chiral perhydro-1,4-diazepine-2,5-dione derivatives has been achieved, moving from racemic mixtures to enantiopure compounds. nih.gov This highlights the importance of chirality in the development of biologically active molecules. Similarly, novel chiral diazepine derivatives have been synthesized as bombesin (B8815690) receptor subtype-3 (BRS-3) agonists, incorporating an antedrug approach to achieve peripheral activity. nih.gov

The following table provides examples of stereoselective synthesis of chiral 1,4-diazepine derivatives:

| Precursor | Catalyst/Reagent | Product | Key Feature | Ref. |

| N-(But-2-yn-1-yl)-N-(2-(((4-methoxyphenyl)amino)methyl)phenyl)-4-methylbenzenesulfonamide | Rhodium catalyst | (R)-4-(4-Methoxyphenyl)-1-tosyl-3-vinyl-2,3,4,5-tetrahydro-1H-benzo[e] acs.orgCurrent time information in Bangalore, IN.diazepine | Enantioselective hydrofunctionalization | acs.orgnih.gov |

| Racemic perhydro-1,4-diazepine-2,5-dione derivatives | Not specified | Enantiopure perhydro-1,4-diazepine-2,5-dione derivatives | Synthesis of enantiopure compounds | nih.gov |

| HTS lead compounds | Not specified | Chiral diazepine derivatives | Synthesis of novel chiral agonists | nih.gov |

Advanced Spectroscopic Characterization Techniques for 1h 1,4 Diazepine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1H-1,4-diazepine derivatives. Through various NMR experiments, detailed information about the proton and carbon framework, the electronic environment of nitrogen atoms, conformational dynamics, and the identification of exchangeable protons can be obtained.

1H NMR and 13C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the molecular structure of this compound analogs. The chemical shifts (δ), reported in parts per million (ppm), provide information about the electronic environment of each nucleus, while coupling constants reveal connectivity between neighboring atoms.

In ¹H NMR spectra of 1,4-diazepine derivatives, aromatic protons typically appear in the range of δ 7.2–7.9 ppm. Protons on the diazepine (B8756704) ring, such as the methylene (B1212753) protons (-CH2-), can exhibit complex splitting patterns and their chemical shifts are influenced by the ring's conformation and substituents. For instance, in some 2,3-dihydro-1,4-diazepines, the -CH2- protons appear as broad singlets between δ 3.35 to 4.01 ppm. tubitak.gov.tr The N-H protons of the diazepine ring often appear as broad singlets and their chemical shifts can vary, for example, from δ 7.16-7.55 ppm in some derivatives to around δ 10.0 ppm in others, often influenced by solvent and hydrogen bonding. tubitak.gov.tr

¹³C NMR spectra provide complementary information. The carbon atoms of the diazepine ring and any fused aromatic systems resonate at characteristic chemical shifts. For example, in a series of 1,4-benzodiazepine (B1214927) derivatives, the carbonyl carbon of a lactam function appears around δ 172.8 ppm, while the carbons of the fused benzene (B151609) ring resonate between δ 120.1 and 136.4 ppm. mdpi.com The methylene carbons of the diazepine ring typically appear in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,4-Diazepine Analogs

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| 7-Bromo-3,4-dihydro-1H-benzo[e] hilarispublisher.comdiazepine-2,5-dione | |||

| Aromatic protons | 7.2–7.9 | - | |

| NH protons | 10.0 | - | |

| 5-(2-hydroxyphenyl)-7-(4-substituted phenyl)-2,3-dihydro-1,4-diazepines | tubitak.gov.tr | ||

| =C-H (H-6) | 5.60–5.85 | 98.87 | tubitak.gov.tr |

| -CH2- | 3.35–4.01 | 48.32, 49.84 | tubitak.gov.tr |

| N-H | 7.16–7.55 | - | tubitak.gov.tr |

| Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e] hilarispublisher.comdiazepine-4-carboxylate | mdpi.com | ||

| Aromatic protons | 6.99–7.33 | 120.1, 124.0, 128.1, 129.0, 129.6, 136.4 | mdpi.com |

| NH proton | 8.92 | - | mdpi.com |

| C=O (amide) | - | 172.8 | mdpi.com |

| C=O (carbamate) | - | 156.2 | mdpi.com |

| CH2 (diazepine ring) | 4.35, 4.57 | 46.7 | mdpi.com |

| Homopiperazine (B121016) (Hexahydro-1,4-diazepine) | mdpi.com | ||

| C(2,3)-H | - | 51.5 | mdpi.com |

| C(5,7)-H | - | 47.8 | mdpi.com |

| C(6)-H | - | 33.3 | mdpi.com |

Note: Chemical shifts are dependent on the solvent, concentration, and specific substituents on the diazepine ring.

15N NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, though less commonly used, technique for directly probing the nitrogen atoms within the this compound core. It provides valuable information about tautomeric equilibria, hybridization, and the electronic environment of the nitrogen atoms. researchgate.netresearchgate.net

The chemical shifts of the nitrogen atoms in the diazepine ring are sensitive to their chemical state (e.g., amine vs. imine). For instance, studies on the tautomerism of benzo[b] hilarispublisher.comdiazepine systems have utilized ¹⁵N NMR to distinguish between enamine and imine forms. researchgate.net The ¹⁵N chemical shift of a secondary amine in a cyclic system like piperidine (B6355638) is around -342.3 ppm (relative to MeNO₂), and similar values are expected for the saturated nitrogen atoms in a 1,4-diazepine ring, such as in homopiperazine which shows a signal at -344.6 ppm. mdpi.com This technique is particularly useful for studying the isomerism and tautomerism in these heterocyclic systems. researchgate.net

Variable-Temperature NMR for Conformational Dynamics and Inversion Barriers

The seven-membered 1,4-diazepine ring is not planar and can exist in various conformations, which can interconvert. Variable-temperature (VT) NMR spectroscopy is a crucial technique for studying these dynamic processes, such as ring inversion. ox.ac.uk

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the spectrum will show averaged signals for the atoms involved in the exchange. As the temperature is lowered, the rate of interconversion slows down. At a certain temperature, known as the coalescence temperature, the single averaged peak broadens significantly. Upon further cooling, the signal splits into separate peaks corresponding to the individual conformations. By analyzing the spectra at different temperatures, it is possible to determine the energy barriers (ΔG‡) for the conformational changes. researchgate.net For example, VT-¹H NMR studies on N-substituted 2-benzazepines, which are related seven-membered nitrogen-containing heterocycles, revealed chair-to-chair interconversion barriers of approximately 11 kcal mol⁻¹. researchgate.net Similar dynamic behavior is expected and can be characterized in this compound analogs.

Deuterium (B1214612) Exchange Studies for Labile Proton Identification

In ¹H NMR spectroscopy, identifying the signals corresponding to labile protons, such as those in N-H and O-H groups, can sometimes be challenging due to their broadness and variable chemical shifts. A simple and effective method to confirm the identity of these peaks is through deuterium exchange. studymind.co.uk

This experiment involves adding a few drops of deuterium oxide (D₂O) to the NMR sample and re-acquiring the ¹H NMR spectrum. The labile protons will exchange with deuterium atoms from the D₂O. Since deuterium is not observed in ¹H NMR, the peak corresponding to the labile proton will disappear or significantly decrease in intensity. studymind.co.ukrsc.org This technique is routinely used to definitively assign N-H proton signals in the spectra of this compound analogs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. wiley.com

For this compound analogs, IR spectroscopy can confirm the presence of key functional groups. The N-H stretching vibration of the amine or amide groups in the diazepine ring typically appears in the region of 3200-3500 cm⁻¹. core.ac.uk If the diazepine ring is part of a benzodiazepine-2,5-dione structure, the carbonyl (C=O) stretching vibrations of the amide groups will be prominent, typically appearing around 1660 cm⁻¹. The C=N stretching vibration in imino-diazepine systems can be observed around 1523-1662 cm⁻¹. hilarispublisher.comhilarispublisher.com Aromatic C-H and C=C stretching vibrations from a fused benzene ring are also readily identifiable.

Table 2: Characteristic IR Absorption Frequencies for 1,4-Diazepine Analogs

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |

| N-H (Amine/Amide) | Stretching | 3200–3500 | core.ac.uk |

| C=O (Amide) | Stretching | ~1660–1690 | mdpi.com |

| C=N (Imine) | Stretching | ~1523–1662 | hilarispublisher.comhilarispublisher.com |

| N-H (Amine) | Bending | ~1580–1582 | tubitak.gov.tr |

| C=S (Thione) | Stretching | ~1260, 1309 | hilarispublisher.comhilarispublisher.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods used for this compound analogs. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular weight of the compound. hilarispublisher.comhilarispublisher.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. mdpi.comnih.gov

In addition to the molecular weight, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the structure of the original molecule. For example, in the mass spectrum of N-(4-methoxyphenyl)-4-methyl-3H-benzo[b] hilarispublisher.comdiazepin-2-amine, the molecular ion peak was observed at m/z 279.20, and characteristic fragments were seen at m/z 173.00, 156.10, 106.10, and 91.00, corresponding to specific structural components of the molecule. hilarispublisher.com The fragmentation patterns of 1,4-benzodiazepin-2-ones have been studied to understand their metabolic pathways. acs.org

Table 3: Illustrative Mass Spectrometry Data for 1,4-Diazepine Analogs

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| N-(4-methoxyphenyl)-4-methyl-3H-benzo[b] hilarispublisher.comdiazepin-2-amine | 279.20 [M⁺] | 173.00, 156.10, 106.10, 91.00 | hilarispublisher.com |

| 7-bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-benzo[e] hilarispublisher.comdiazepine-2-thione | 331.24 [M⁺] | 251.23, 227.57, 78.63, 77.43 | hilarispublisher.com |

| 3-(2-Azidoethyl)-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] hilarispublisher.comdiazepin-2-one | 246.1349 [M+H]⁺ | - | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are common in compounds with conjugated systems, such as the fused benzene rings in benzodiazepines. The n→π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions. hilarispublisher.comlibretexts.org

Research on various this compound analogs has revealed distinct absorption patterns. For instance, N-(4-methoxyphenyl)-4-methyl-3H-benzo[b] researchgate.netdiazepin-2-amine exhibits a band at 230 nm attributed to a π→π* transition and another at 265 nm assigned to an n→π* transition of the C=N group. hilarispublisher.com The introduction of additional chromophores, such as a triazine ring, can lead to shifts and the appearance of new bands. A derivative, N-(4,6-dichloro-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)-4-methyl-3H-benzo[b] researchgate.netdiazepin-2-amine, shows a shoulder at 219 nm and a band at 241 nm for π→π* transitions, with the n→π* transition observed at 272 nm. hilarispublisher.com

In the case of naphtho[1,8-ef] researchgate.netdiazepine derivatives, which possess an extended conjugated system, the electronic absorption spectra show characteristic bands in the 345–381 nm region, confirming the presence of the hydrazone tautomeric form. mdpi.com Similarly, analogs of the atypical antipsychotic drug clozapine, which feature a benzodiazepine (B76468) core, also display characteristic UV-Vis spectra. For example, 7-Chloro-2-methyl-4-(4-phenethylpiperazino)-3H-1,5-benzodiazepine has absorption maxima at 220 nm and 258 nm. publish.csiro.au

The electronic spectra of these compounds are also sensitive to the solvent environment. Studies on magnesium complexes of tetra(1,4-diazepino)porphyrazines show a strong solvent dependence, with a single intense Q band around 677-679 nm in polar solvents like DMSO and DMF, indicating a monomeric form. In less polar solvents, the spectra become more complex with split Q bands, suggesting aggregation and the formation of dimers. researchgate.net

Table 1: UV-Vis Absorption Data for Selected this compound Analogs

| Compound Name | λmax (nm) | Type of Transition | Solvent |

| N-(4-methoxyphenyl)-4-methyl-3H-benzo[b] researchgate.netdiazepin-2-amine | 230 | π→π | Not Specified |

| 265 | n→π | Not Specified | |

| N-(4,6-dichloro-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)-4-methyl-3H-benzo[b] researchgate.netdiazepin-2-amine | 219 (shoulder) | π→π | Not Specified |

| 241 | π→π | Not Specified | |

| 272 | n→π* | Not Specified | |

| 2-(Arylhydrazono)-3-methyl-1H-naphtho[1,8-ef] researchgate.netdiazepine Derivatives | 345-381 | Hydrazone Absorption | Dioxane |

| 7-Chloro-2-methyl-4-(4-phenethylpiperazino)-3H-1,5-benzodiazepine | 220 | Not Specified | Ethanol (B145695) |

| 258 | Not Specified | Ethanol | |

| Magnesium(II) complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine | 679 | Q band (monomer) | DMSO |

| 677 | Q band (monomer) | DMF | |

| 640-645 | Q band (dimer) | CH2Cl2, THF, Benzene | |

| 680-690 | Qn band (dimer) | CH2Cl2, THF, Benzene |

X-ray Crystallography for Solid-State Structural Elucidation and Conformation

The seven-membered diazepine ring is not planar and can adopt various conformations, such as boat, chair, or twist-boat forms. The specific conformation is often influenced by the substituents on the ring and the fusion to other ring systems, as well as by intermolecular interactions in the crystal lattice.

For instance, the crystal structure of 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e] researchgate.netdiazepin-2(3H)-one, an analog of the anxiolytic drug clotiazepam, was determined at various temperatures. mdpi.com The compound crystallizes in the monoclinic P21/c space group. Its seven-membered diazepine ring adopts a conformation with an approximate mirror plane of symmetry. mdpi.com The thieno and phenyl rings are nearly perpendicular to each other. The crystal packing is stabilized by N–H···O hydrogen bonds, which link the molecules into centrosymmetric dimers. mdpi.com

The parent hexahydro-1,4-diazepine, also known as homopiperazine, has been structurally characterized, revealing a pseudo-chair conformation in the solid state. mdpi.com It crystallizes in the tetragonal space group I–42d. The nitrogen lone pairs are oriented in opposite directions, facilitating a network of hydrogen bonds. mdpi.com This fundamental conformational preference can be influenced by substitution and fusion to other rings in more complex analogs.

Table 2: X-ray Crystallographic Data for Selected this compound Analogs

| Compound Name | Crystal System | Space Group | Key Structural Features |

| 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e] researchgate.netdiazepin-2(3H)-one | Monoclinic | P21/c | Diazepine ring has approximate mirror symmetry; N–H···O hydrogen bonds form centrosymmetric dimers. mdpi.com |

| o-Hydroxyphenyl diazepine derivative (keto-enamine tautomer) | Orthorhombic | Pbcn | Exists as keto-enamine tautomer; strong intramolecular N-H···O hydrogen bond. conicet.gov.ar |

| Homopiperazine (Hexahydro-1,4-diazepine) | Tetragonal | I–42d | Adopts a pseudo-chair conformation; extensive hydrogen-bonding network. mdpi.com |

| 2,3-Dicyano-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine | Not Specified | Not Specified | Structure confirms quasi-aromatic conjugated system involving the –NH– group's lone pair. researchgate.net |

Theoretical and Computational Studies of 1h 1,4 Diazepine Chemistry

Density Functional Theory (DFT) Applications in 1,4-Diazepine Research

Density Functional Theory (DFT) stands at the forefront of computational investigations into 1,4-diazepines, offering a balance between accuracy and computational cost. It is widely used to predict a variety of molecular properties, from geometric parameters to spectroscopic signatures.

DFT calculations are routinely employed to determine the most stable three-dimensional structures of 1,4-diazepine derivatives. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from X-ray crystallography. mdpi.comiucr.org For instance, DFT calculations at the B3LYP/6–311G(d,p) level have been successfully used to compare with and confirm experimentally determined molecular structures. iucr.org In cases of tautomerism, such as in 2,3-dihydro-1,4-diazepines, highly accurate ab-initio calculations have established the greater stability of the enamine tautomer over the di-imine form. researchgate.net The choice of functional and basis set, such as B3LYP/6-31G(d,p) or the ωB97X-D functional, is crucial for obtaining reliable results. mdpi.commadridge.orgajchem-a.com These optimized geometries serve as the foundation for further computational analysis, including electronic structure and spectroscopic predictions.

Table 1: Examples of DFT Functionals and Basis Sets Used in 1,4-Diazepine Geometry Optimization

| Compound Type | DFT Functional | Basis Set | Reference |

| Pyrrolo[2,1-c] sioc-journal.cnub.ac.idbenzodiazepine (B76468) | B3LYP | 6-311G(d,p) | iucr.org |

| Indeno[5,4-b]furan-fused diazepine (B8756704) derivative | B3LYP | 6-311G(d,p) | ajchem-a.com |

| researchgate.netsioc-journal.cnDiazepino[4,5-b]indoles | B3LYP (PCM) | 6-31G(d,p) | madridge.org |

| Benzo[d]imidazolyl-hexanone (related study) | ωB97X-D | --- | mdpi.com |

| 2,3-dihydro-1,4-diazepines | HF/MP2 | 6-31G** | researchgate.net |

This table is interactive. Click on the headers to sort.

The electronic properties of 1,4-diazepines are critical to understanding their reactivity and potential applications. DFT calculations provide detailed insights into the electronic landscape of these molecules. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy gap between HOMO and LUMO indicates the chemical reactivity and polarizability of a molecule. iucr.org For example, a calculated HOMO-LUMO gap of 3.4829 eV has been reported for a pyrrolo[2,1-c] sioc-journal.cnub.ac.idbenzodiazepine derivative. iucr.org

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. ajchem-a.comresearchgate.net This analysis helps in predicting sites for intermolecular interactions. ajchem-a.comresearchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study hyperconjugative interactions and charge delocalization within the molecule. researchgate.net In some cases, studies have focused on specific electronic parameters like the proton affinity of the nitrogen atoms to correlate with biological activity. eurjchem.com

Table 2: Calculated Electronic Properties of Selected Diazepine Derivatives

| Derivative | Property | Value | Method | Reference |

| Pyrrolo[2,1-c] sioc-journal.cnub.ac.idbenzodiazepine | HOMO-LUMO Gap | 3.4829 eV | DFT/B3LYP | iucr.org |

| Indeno[5,4-b]furan-fused diazepine | HOMO-LUMO Gap | 3.67 eV | DFT/B3LYP | ajchem-a.com |

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | HOMO-LUMO Gap | 4.25 eV | DFT/B3LYP | materialsciencejournal.org |

| Cholesteno-benzothiazepine | Stabilization Energy (NBO) | 173.12 kcal/mol | DFT/B3LYP | researchgate.net |

This table is interactive. Click on the headers to sort.

Computational methods, especially DFT, are powerful tools for predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.commadridge.org These theoretical predictions are invaluable for assigning experimental ¹H and ¹³C NMR spectra, confirming molecular structures, and elucidating the structures of different rotamers or tautomers in solution. mdpi.commadridge.org Comparisons between calculated and experimental spectra often show excellent agreement, validating the proposed structures. madridge.orgresearchgate.net Similarly, DFT calculations can predict infrared (IR) vibrational frequencies. The calculated frequencies, after appropriate scaling, can be used to assign the absorption bands in experimental FTIR and FT-Raman spectra, providing a detailed understanding of the vibrational modes of the molecule. researchgate.net

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Conformational Energetics and Dynamics of Diazepine Ring Systems (e.g., Ring-Flip, Nitrogen Inversion, Enantiomerization Barriers)

The seven-membered 1,4-diazepine ring is conformationally flexible and can adopt several non-planar conformations, most commonly boat and twist-boat forms. iucr.orgiucr.org Computational studies are essential for exploring the complex potential energy surface of these rings and understanding their dynamic behavior. Processes such as ring-inversion, nitrogen inversion, and enantiomerization are critical to the stereochemistry and biological activity of these compounds. acs.org